3-Quinolinecarboxylic acid, 2,4-dimethyl-, ethyl ester, hydrochloride
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Overview
Description
3-Quinolinecarboxylic acid, 2,4-dimethyl-, ethyl ester, hydrochloride is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis
Mechanism of Action
Target of Action
Ethyl 2,4-dimethylquinoline-3-carboxylate hydrochloride, also known as 3-Quinolinecarboxylic acid, 2,4-dimethyl-, ethyl ester, hydrochloride, is a quinoline derivative. Quinoline and its derivatives are known to be biologically active compounds possessing several pharmacological activities . .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interaction of this compound with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities
Result of Action
Quinoline derivatives are known to have various biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 2,4-dimethyl-, ethyl ester, hydrochloride typically involves the esterification of 3-quinolinecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ethyl ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures efficient production and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarboxylic acid, 2,4-dimethyl-, ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinecarboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinolinecarboxylic acid derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
3-Quinolinecarboxylic acid, 2,4-dimethyl-, ethyl ester, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline-2-carboxylic acid: Another quinoline derivative with similar chemical properties.
4-Hydroxyquinoline: Known for its biological activities and used in medicinal chemistry.
Quinoline-4-carboxylic acid: A related compound with applications in drug development.
Uniqueness
3-Quinolinecarboxylic acid, 2,4-dimethyl-, ethyl ester, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over other quinoline derivatives.
Properties
IUPAC Name |
ethyl 2,4-dimethylquinoline-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2.ClH/c1-4-17-14(16)13-9(2)11-7-5-6-8-12(11)15-10(13)3;/h5-8H,4H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRROHGCYECMKPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429566 |
Source
|
Record name | 3-Quinolinecarboxylic acid, 2,4-dimethyl-, ethyl ester, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10429566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116270-38-3 |
Source
|
Record name | 3-Quinolinecarboxylic acid, 2,4-dimethyl-, ethyl ester, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10429566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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